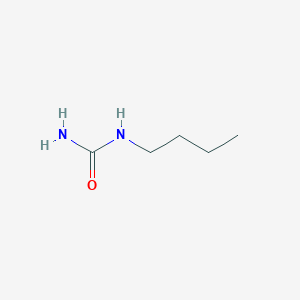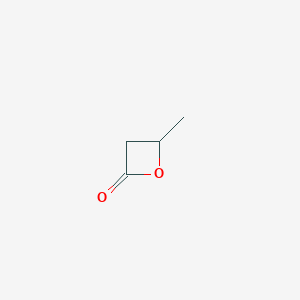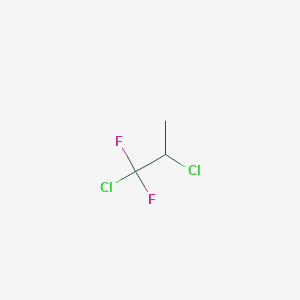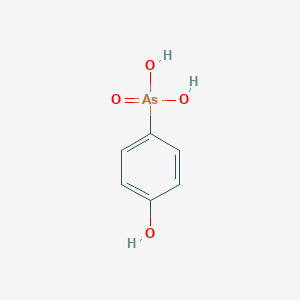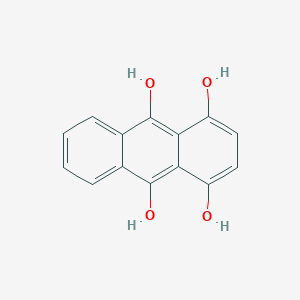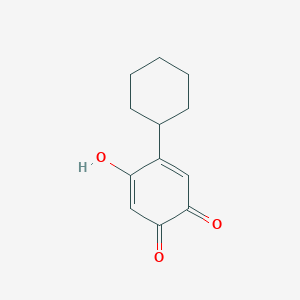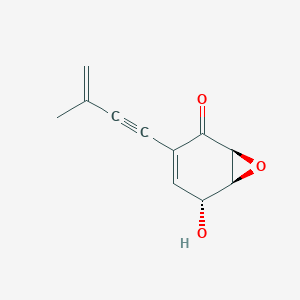
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one, also known as HOBt, is a bicyclic organic compound that has been extensively studied for its potential applications in scientific research. HOBt is a versatile reagent that has been used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation.
作用機序
The mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis involves the activation of carboxylic acids to form reactive intermediates that can react with amino acids to form peptide bonds. This compound forms an active ester intermediate that can react with the amino group of the incoming amino acid to form a peptide bond. The use of this compound in peptide synthesis results in higher yields and fewer side products.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.
実験室実験の利点と制限
The main advantage of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in lab experiments is its versatility. This compound can be used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation. This compound is also easy to handle and store. However, one limitation of using this compound is that it can be expensive. This compound is also sensitive to moisture and should be stored in a dry environment.
将来の方向性
There are several future directions for the study of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in chemical synthesis. This compound has already been used in peptide synthesis, esterification, and amidation, but there may be other applications for this versatile reagent that have not yet been explored. Finally, there is a need for further research into the mechanism of action of this compound in chemical reactions. A better understanding of the mechanism of action could lead to the development of more efficient and selective chemical reactions.
合成法
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydrofuran with acetylene, the reaction of furan with propargylic alcohol, and the reaction of furan with 2-methyl-3-butyn-2-ol. However, the most common method for synthesizing this compound is the reaction of furan with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst.
科学的研究の応用
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has been extensively studied for its potential applications in scientific research. One of the most common applications of this compound is in peptide synthesis. This compound is used as a coupling reagent in solid-phase peptide synthesis to facilitate the formation of peptide bonds between amino acids. This compound has also been used in the synthesis of esters and amides.
特性
CAS番号 |
125555-67-1 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC名 |
(1S,5R,6S)-5-hydroxy-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1H2,2H3/t8-,10+,11-/m1/s1 |
InChIキー |
PQAVKHOYIGJVBH-DVVUODLYSA-N |
異性体SMILES |
CC(=C)C#CC1=C[C@H]([C@H]2[C@@H](C1=O)O2)O |
SMILES |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
正規SMILES |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
その他のCAS番号 |
125555-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



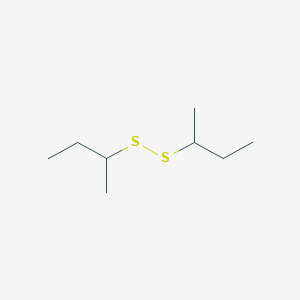
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)

![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
